molecular formula C17H29NO3 B13331731 tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13331731
M. Wt: 295.4 g/mol
InChI Key: AIHLYJWMDBREGC-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[55]undecane-3-carboxylate is a spirocyclic compound with a unique structure that combines a spiro ring system with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . This reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl ester group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl 5,5-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C17H29NO3/c1-15(2,3)21-14(20)18-11-10-17(16(4,5)12-18)8-6-13(19)7-9-17/h6-12H2,1-5H3

InChI Key

AIHLYJWMDBREGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC12CCC(=O)CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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